2-bromopyridine-3-sulfonic Acid
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Overview
Description
2-Bromopyridine-3-sulfonic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position and a sulfonic acid group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromopyridine-3-sulfonic acid can be synthesized through several methods. One common approach involves the bromination of pyridine followed by sulfonation. The bromination of pyridine can be achieved using bromine at elevated temperatures, typically around 300°C, to yield 2-bromopyridine . The sulfonation step involves treating the brominated pyridine with fuming sulfuric acid in the presence of mercury(II) sulfate catalyst at temperatures around 230°C .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of advanced purification techniques ensures the high purity of the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromopyridine-3-sulfonic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Electrophilic Substitution:
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides, amines, and thiols.
Electrophilic Substitution: Reagents such as chlorosulfonic acid and sulfur trioxide are commonly used for sulfonation reactions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the bromine atom.
Electrophilic Substitution: Products include sulfonated pyridines with additional functional groups introduced onto the ring.
Scientific Research Applications
2-Bromopyridine-3-sulfonic acid finds applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 2-bromopyridine-3-sulfonic acid involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the pyridine ring towards nucleophilic attack, facilitating substitution reactions . The sulfonic acid group, on the other hand, enhances the compound’s solubility in water and its reactivity towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: Lacks the sulfonic acid group and is primarily used in cross-coupling reactions.
5-Bromopyridine-3-sulfonic acid: Similar structure but with the bromine atom at the fifth position.
Uniqueness
2-Bromopyridine-3-sulfonic acid is unique due to the presence of both bromine and sulfonic acid groups on the pyridine ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and industrial processes .
Properties
CAS No. |
111454-61-6 |
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Molecular Formula |
C5H4BrNO3S |
Molecular Weight |
238.06 g/mol |
IUPAC Name |
2-bromopyridine-3-sulfonic acid |
InChI |
InChI=1S/C5H4BrNO3S/c6-5-4(11(8,9)10)2-1-3-7-5/h1-3H,(H,8,9,10) |
InChI Key |
DZFSXWCQODHIDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)S(=O)(=O)O |
Origin of Product |
United States |
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